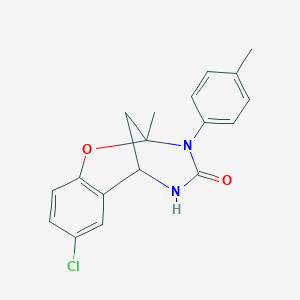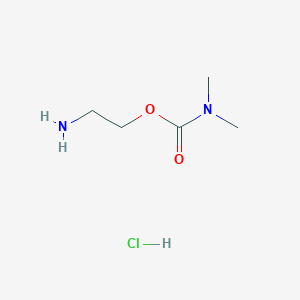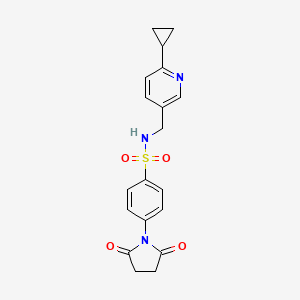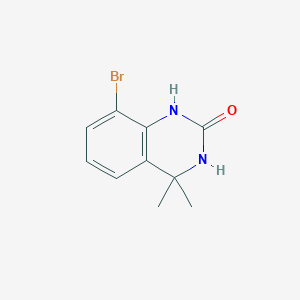
2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3S2 and its molecular weight is 476.99. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Research into compounds structurally related to 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide has illuminated their crystal structures and molecular interactions. For instance, studies on pyrimethamine and aminopyrimidine derivatives, which share a core structural motif with the compound , have revealed detailed crystal structures involving hydrogen bonding and R22(8) motifs indicative of significant intermolecular interactions (Balasubramani, Muthiah, & Lynch, 2007). These interactions are crucial for understanding the biological activity and potential applications of these compounds in pharmaceuticals and materials science.
Antifolate and Antibacterial Properties
Compounds similar to 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing antitumor and/or antibacterial activities. These compounds, featuring aryl thiols attached to a pyrrolo[2,3-d]pyrimidine base, were evaluated for their inhibitory activity against human and bacterial TS, demonstrating significant potential as therapeutic agents (Gangjee et al., 1996).
Antiviral and Vibrational Spectroscopy Analysis
Investigations into the antiviral properties and vibrational spectroscopy of similar compounds have provided insights into their potential pharmaceutical applications. For example, a study focused on the vibrational signatures and structural analysis of an antiviral active molecule closely related to 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide has highlighted the importance of inter and intra-molecular hydrogen bonding, providing a foundation for understanding the compound's mechanism of action and enhancing its pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of new heterocyclic compounds bearing a sulfonamide moiety, similar to the compound of interest, have demonstrated promising antimicrobial activities. These studies contribute to the development of novel therapeutic agents capable of combating bacterial and fungal infections, highlighting the versatility and potential of these chemical frameworks in addressing current challenges in antimicrobial resistance (Darwish et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given its structural similarity to other bioactive compounds .
Biochemical Pathways
Similar compounds have been shown to possess a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-13(2)14-6-8-17(9-7-14)31(28,29)18-11-24-21(26-20(18)23)30-12-19(27)25-16-5-3-4-15(22)10-16/h3-11,13H,12H2,1-2H3,(H,25,27)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRFGFJIPVJUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478297.png)
![(3,3-Difluorocyclobutyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2478298.png)

![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2478301.png)

![2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2478304.png)
![6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2478305.png)

![1,3-bis(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478310.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2478311.png)



